![molecular formula C8H8BrNO2 B2719301 2-Amino-4-bromo-6-methylbenzoic acid CAS No. 1191076-36-4](/img/structure/B2719301.png)
2-Amino-4-bromo-6-methylbenzoic acid
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Overview
Description
2-Amino-4-bromo-6-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity . It also performs a herbicidal function in agriculture .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-6-methylbenzoic acid consists of a benzene ring substituted with an amino group (NH2), a bromo group (Br), and a methyl group (CH3) at positions 2, 4, and 6 respectively . The carboxylic acid group (-COOH) is attached to the benzene ring .Physical And Chemical Properties Analysis
2-Amino-4-bromo-6-methylbenzoic acid has a molecular weight of 230.06 . It has a density of 1.7±0.1 g/cm3, a boiling point of 356.8±42.0 °C at 760 mmHg, and a flash point of 169.6±27.9 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis of Organic Nonlinear Optical (NLO) Materials
2-Amino-4-bromo-6-methylbenzoic acid can be used in the synthesis of organic nonlinear optical (NLO) materials . These materials are important for the development of optoelectronic devices. The overlap of π-orbitals in the acid molecule leads to delocalization of intermolecular charge distribution, resulting in large hyperpolarizabilities .
Synthesis of Photoswitches
This compound can be used in the synthesis of photoswitches . Photoswitches are molecules that can change their physical or chemical properties in response to light, making them useful in a variety of applications, including data storage, molecular machines, and photopharmacology .
Synthesis of Azobenzene Derivatives
2-Amino-4-bromo-6-methylbenzoic acid can be used in the synthesis of azobenzene derivatives . These compounds are a class of azo compounds that show promise for use as photoswitches in biology .
Synthesis of Pharmaceuticals
This compound is used as an intermediate in synthesizing pharmaceuticals . It can be used to create a variety of drugs, depending on the other compounds it is combined with .
Synthesis of Agrochemicals
2-Amino-4-bromo-6-methylbenzoic acid is also used as an intermediate in the synthesis of agrochemicals . These chemicals are used in agriculture to protect crops and improve yield .
Synthesis of Dyes
This compound can be used in the synthesis of dyes . Dyes have a wide range of applications, from textiles to food coloring .
Building Block for Organic Compounds
2-Amino-4-bromo-6-methylbenzoic acid can be used as a building block for organic compounds in academic research . This makes it a valuable tool for researchers studying organic chemistry .
Synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone
This compound can be used to synthesize 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone . This compound has potential applications in various fields .
Safety and Hazards
properties
IUPAC Name |
2-amino-4-bromo-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBTRXFKXWSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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